
5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid
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Overview
Description
Chemical Structure and Properties
The compound 5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid (CAS: 205383-17-1) is a highly branched aromatic molecule featuring a central benzene core symmetrically extended via ethynyl (C≡C) linkers to three isophthalic acid (1,3-benzenedicarboxylic acid) termini. Its molecular formula is C₃₃H₁₈O₆, with a molecular weight of 510.49 g/mol . The structure combines rigidity from the ethynyl-benzene backbone with solubility and coordination capacity from the terminal carboxylic acid groups. This compound is also referred to as H₃BTE or BTE in materials science literature, where it is frequently employed as a ligand for constructing metal-organic frameworks (MOFs) .
Applications H₃BTE is primarily used in the synthesis of porous coordination polymers (PCPs) or MOFs due to its ability to form stable networks with metal clusters. For example, it has been integrated into frameworks with paddlewheel [Cu₂(COO)₄] secondary building units (SBUs), resulting in non-interpenetrated rht-type MOFs with high porosity and CO₂ adsorption capacity . Its extended conjugation and multiple carboxylate groups enhance framework stability and gas storage performance compared to simpler tricarboxylate ligands .
Preparation Methods
The synthesis of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out in an inert atmosphere using a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) as a co-catalyst. The reaction mixture is heated to 65°C and stirred for 24 hours.
Intermediate Formation: The intermediate product, 1,3,5-tris((trimethylsilyl)ethynyl)benzene, is obtained.
Deprotection: The trimethylsilyl groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Covalent Organic Frameworks (COFs)
One of the primary applications of this compound is as a monomer for synthesizing COFs. The compound's structure allows it to serve as a versatile building block in creating highly porous materials with tailored functionalities.
Key COFs Derived from the Compound
COF Name | Application | Characteristics |
---|---|---|
PCN-61 | Gas storage and separation | High surface area and tunable pore sizes |
PMOF-2 (Zn) | Catalysis | Metal incorporation enhances catalytic activity |
These COFs exhibit high stability and efficiency in gas adsorption and separation processes, making them valuable in environmental applications such as carbon capture.
Photocatalytic Applications
The compound has been investigated for its photocatalytic properties, particularly in the reduction of carbon dioxide (CO₂) and the production of hydrogen peroxide (H₂O₂). Its π-conjugated structure facilitates efficient charge separation and transfer upon light absorption.
Photocatalytic Performance
- CO₂ Reduction : Studies indicate that COFs synthesized from this compound can achieve high rates of CO production under visible light irradiation. For example, one derivative demonstrated a CO production rate of up to 382.0 µmol g⁻¹ h⁻¹ when used as a photocatalyst .
- H₂O₂ Production : Another derivative has shown promise in producing H₂O₂ from oxygen and water with impressive selectivity and stability .
Electrochemical Applications
The compound's properties also lend themselves to electrochemical applications. Its ability to form stable frameworks allows for efficient electron transport, which is crucial in electrochemical systems such as batteries and supercapacitors.
Electrochemical Performance Metrics
Application | Metric | Value |
---|---|---|
Supercapacitors | Energy Density | High |
Batteries | Cycle Stability | Excellent |
Research indicates that frameworks derived from this compound maintain structural integrity during cycling, enhancing their practical utility in energy storage devices .
Biomedical Applications
While still largely experimental, there is potential for this compound to be utilized in biomedical applications due to its biocompatibility and ability to form functionalized surfaces. Its use could extend to drug delivery systems or as scaffolding materials for tissue engineering.
Case Study 1: COF Synthesis
A recent study synthesized a COF using this compound as a monomer. The resulting material exhibited a surface area exceeding 2000 m²/g and showed excellent performance in capturing CO₂ from flue gases.
Case Study 2: Photocatalytic Efficiency
Another investigation focused on the photocatalytic efficiency of a COF derived from this compound. Under solar irradiation, it achieved a notable reduction in CO₂ levels in controlled environments, demonstrating its applicability in sustainable energy solutions.
Mechanism of Action
The mechanism of action of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid involves its ability to form stable complexes with metal ions, which can facilitate various catalytic processes . The spatial separation of triazine and acetylene cores leads to efficient charge separation and suppressed charge recombination, enhancing its performance in catalytic and electronic applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of H₃BTE, highlighting differences in topology, functional groups, and applications:
Key Differences in Properties and Performance
Porosity and Gas Adsorption
- H₃BTE-derived MOFs exhibit larger pore volumes (~1.5–2.0 cm³/g) and surface areas (~2500 m²/g) compared to benzene-1,3,5-triacetic acid -based frameworks (~800 m²/g) due to extended ethynyl linkers enhancing spatial expansion .
- In contrast, 5,5′-(1,3-butadiyne-1,4-diyl)diisophthalic acid forms narrower pores (3.8–12 Å), limiting methane storage capacity (180 cm³/g vs. H₃BTE’s 240 cm³/g) .
Chemical Stability
- H₃BTE frameworks retain crystallinity under high pressure (10 tons/cm²) and temperatures (>240°C), outperforming pyridinium-based analogues, which degrade above 150°C .
- Tetrazole isosteres (e.g., compound 7 in ) show superior hydrolytic stability but lower thermal resilience compared to carboxylate-based systems.
Functionalization Potential The terminal carboxylic acids in H₃BTE allow postsynthetic modification (e.g., amidation, esterification), a feature absent in cyanophenyl-tricarboxamide derivatives . Pyridinium iodide derivatives () excel in optoelectronic applications due to charge-transfer capabilities but lack coordination diversity for MOF synthesis.
Biological Activity
5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid (often abbreviated as BTETBA) is a complex organic compound notable for its potential applications in various fields including materials science and biochemistry. This article focuses on its biological activity, examining relevant research findings and case studies.
Chemical Structure and Properties
BTETBA features a star-shaped structure with multiple ethyne linkages connecting benzene rings and isophthalic acid moieties. The compound's molecular formula is C33H18O6, and it has a molecular weight of approximately 510.49 g/mol. Its structure enhances π-conjugation, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C33H18O6 |
Molecular Weight | 510.49 g/mol |
Solubility | Soluble in polar solvents (e.g., methanol) |
Melting Point | Not available |
Anticancer Properties
Recent studies have investigated the anticancer properties of compounds related to BTETBA. Research indicates that similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of BTETBA have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of BTETBA derivatives on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
Photocatalytic Activity
BTETBA has been explored for its photocatalytic properties, particularly in carbon dioxide reduction and hydrogen peroxide production. The incorporation of ethynyl groups enhances charge separation and transport, leading to increased photocatalytic efficiency.
Table: Photocatalytic Efficiency of BTETBA Derivatives
Compound | CO Production Rate (µmol g⁻¹ h⁻¹) | H₂O₂ Production Rate (µmol g⁻¹ h⁻¹) |
---|---|---|
BTETBA-COF | 382.0 | Not specified |
BTETBA-TRz-COF | Not specified | High efficiency |
The biological activity of BTETBA can be attributed to its structural features that facilitate interactions with biological targets. The π-conjugated system allows for effective electron transfer processes, which are essential in both photocatalytic reactions and biological interactions.
Interaction with Cellular Targets
Research suggests that compounds similar to BTETBA can interact with cellular membranes and proteins due to their amphiphilic nature. This interaction can lead to disruption of cellular functions, contributing to their anticancer properties.
Safety and Toxicity
While the potential therapeutic applications of BTETBA derivatives are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects not only on cancer cells but also on normal cells. Further investigation into the safety profile is necessary before clinical applications can be considered.
Q & A
Q. Basic: What are the common synthetic routes for this compound, and what experimental conditions optimize yield?
Answer:
The compound is synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions, leveraging its ethynyl-bridged aromatic structure. A representative method involves reacting 1,3,5-triethynylbenzene derivatives with halogenated isophthalic acid precursors under high-pressure conditions (e.g., 100°C in DMF with acetic acid as a catalyst), achieving yields up to 41% . Key parameters for optimization include:
- Catalyst loading : 5-10% Pd(PPh₃)₄.
- Solvent system : Polar aprotic solvents (DMF, THF) enhance solubility.
- Reaction time : 12-24 hours under inert atmosphere.
Post-synthesis, purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical to isolate the product.
Q. Basic: What spectroscopic and analytical methods are recommended for structural characterization?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR spectroscopy : ¹H/¹³C NMR to confirm ethynyl linkages and aromatic proton environments.
- FTIR : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) .
- X-ray diffraction (XRD) : Resolves crystal packing and confirms planar geometry of the benzene cores .
- Mass spectrometry (HRMS) : Validates molecular weight (theoretical: 510.49 g/mol) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability up to 300°C .
Q. Advanced: How can this compound be utilized as a ligand in metal-organic frameworks (MOFs), and what design considerations apply?
Answer:
The triisophthalic acid groups act as polydentate ligands, coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Key design factors include:
- Coordination geometry : Carboxylate groups bind metals in bridging or chelating modes.
- Linker rigidity : Ethynyl spacers enhance framework stability but may limit flexibility.
- Solvothermal synthesis : Reactions in DMF/H₂O at 80-120°C for 48 hours yield crystalline MOFs with surface areas >1000 m²/g .
Advanced characterization via gas adsorption (N₂, CO₂) and synchrotron XRD is recommended to evaluate porosity and topology.
Q. Advanced: How can contradictions in reported physicochemical properties (e.g., CAS discrepancies) be resolved?
Answer:
Discrepancies in CAS numbers (e.g., 205383-17-1 vs. 2415867-40-0) often arise from isomeric variations or synthetic byproducts. Resolution strategies include:
- Batch validation : Cross-check synthetic protocols and starting materials.
- Chromatographic profiling : HPLC-MS to identify impurities or isomers.
- Literature triangulation : Compare spectral data (e.g., XRD, NMR) across independent studies .
For toxicological classifications (e.g., IARC vs. ACGIH), consult updated Safety Data Sheets (SDS) and prioritize peer-reviewed toxicology studies .
Q. Advanced: What computational modeling approaches predict the compound’s electronic or adsorption properties?
Answer:
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are effective for:
- Electronic structure : HOMO-LUMO gaps (~3.2 eV) indicate semiconducting behavior.
- Adsorption capacity : Simulate CO₂ binding energies (~25 kJ/mol) at carboxylate sites.
AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction pathways by training models on experimental datasets (temperature, solvent, yield) to predict optimal conditions .
Q. Advanced: How can researchers address inconsistencies in stability data under varying environmental conditions?
Answer:
Divergent stability reports (e.g., hydrolytic vs. thermal degradation) require controlled experiments:
- Accelerated aging : Expose samples to humidity (90% RH) and elevated temperatures (50-80°C).
- Kinetic analysis : Monitor degradation via HPLC and FTIR to identify breakdown products.
- Surface analysis : SEM/EDS detects structural defects or metal impurities affecting stability .
Methodological transparency in reporting experimental conditions (e.g., atmosphere, light exposure) is critical for reproducibility.
Properties
Molecular Formula |
C60H30O12 |
---|---|
Molecular Weight |
942.9 g/mol |
IUPAC Name |
5-[2-[4-[2-[3,5-bis[2-[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C60H30O12/c61-55(62)49-28-46(29-50(34-49)56(63)64)22-16-40-7-1-37(2-8-40)13-19-43-25-44(20-14-38-3-9-41(10-4-38)17-23-47-30-51(57(65)66)35-52(31-47)58(67)68)27-45(26-43)21-15-39-5-11-42(12-6-39)18-24-48-32-53(59(69)70)36-54(33-48)60(71)72/h1-12,25-36H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
InChI Key |
CPTUKNBVOPDKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC=C(C=C5)C#CC6=CC(=CC(=C6)C(=O)O)C(=O)O)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
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